molecular formula C15H16N2O B183840 4-amino-N-(2-ethylphenyl)benzamide CAS No. 29027-73-4

4-amino-N-(2-ethylphenyl)benzamide

Cat. No.: B183840
CAS No.: 29027-73-4
M. Wt: 240.3 g/mol
InChI Key: XHGXSPTXAJXRGS-UHFFFAOYSA-N
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Description

4-amino-N-(2-ethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol It is a benzamide derivative, characterized by the presence of an amino group at the para position of the benzamide ring and an ethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-ethylphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-ethylphenyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(2-ethylphenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-methylphenyl)benzamide
  • 4-amino-N-(2-propylphenyl)benzamide
  • 4-amino-N-(2-isopropylphenyl)benzamide

Uniqueness

4-amino-N-(2-ethylphenyl)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

4-amino-N-(2-ethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGXSPTXAJXRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429191
Record name 4-amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29027-73-4
Record name 4-Amino-N-(2-ethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29027-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-amino-N-(2-ethylphenyl)benzamide compare to the known anticonvulsant ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide) in terms of efficacy against seizures?

A: While the exact mechanism of action of this compound remains unknown, studies demonstrate its effectiveness against seizures induced by maximal electroshock, surpassing the potency of phenytoin in this model. [] Interestingly, while this compound shows slightly lower potency than ameltolide when administered intraperitoneally, it exhibits a higher efficacy and protective index after oral administration, highlighting its potential advantages in terms of bioavailability and therapeutic window. []

Q2: What types of seizures does this compound appear to be ineffective against?

A: Research indicates that this compound lacks efficacy in models employing subcutaneous injections of metrazol, strychnine, or N-methyl-D-aspartate to induce seizures. [] This suggests that its anticonvulsant activity might be specific to certain seizure types or mechanisms, potentially involving different neuronal pathways or neurotransmitter systems. Further research is necessary to understand these limitations fully.

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